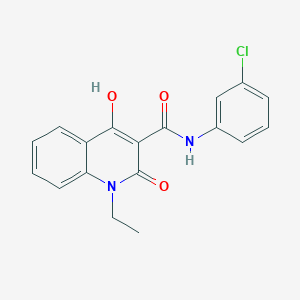
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a carboxamide group (-CONH2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxamide group, a hydroxy group, and a chlorophenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in reactions with acids or bases, and the chlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide and hydroxy groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial Agents
Compounds derived from quinazolinone and thiazolidinone, which share structural similarities with the given compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antimicrobial agents against various bacterial and fungal strains, indicating their significance in the development of new antimicrobial drugs (Desai et al., 2011). Similar research has been conducted on quinazolines as antimicrobial agents, further supporting the relevance of this chemical class in medicinal chemistry (Desai, Shihora, & Moradia, 2007).
Anticancer Agents
Quinolinone-3-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. The structural confirmation through X-ray diffraction and their evaluation against cancer cell growth inhibition highlights the potential of such compounds in cancer therapy research (Matiadis et al., 2013).
Antiviral Agents
Research into N-aryl-2-vinyltetrahydro-4-oxoquinoline synthesis and its reactivity underscores the compound's versatility in generating quinolones and tetrahydro-4-oxoquinolines with potential antiviral activities. The exploration of different reaction pathways indicates a broad spectrum of possible biomedical applications (Guillou et al., 1998).
Synthesis and Reactivity Studies
The synthetic pathways and reactivity of quinoline-3-carboxamides, including those similar to the compound , are of significant interest. Studies involving the hydrolytic opening of the quinazoline ring and the regioselectivity of N-ethylation reactions provide insights into the chemical behavior and potential synthetic applications of these compounds (Shemchuk et al., 2010; Batalha et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Similar compounds have been found to interact with various receptors
Mode of Action
The exact mode of action of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide It’s known that similar compounds can influence mood, cognition, and behavior by regulating neurotransmitter levels, particularly dopamine and norepinephrine .
Biochemical Pathways
The biochemical pathways affected by N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Related compounds have been found to influence the synthesis of catecholamines
Result of Action
The molecular and cellular effects of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Related compounds have been found to contribute to feelings of euphoria and alertness
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide It’s known that strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-12-7-5-6-11(19)10-12/h3-10,22H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCMYOOPOBFBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)
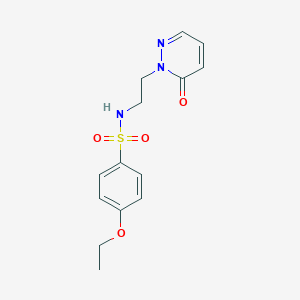
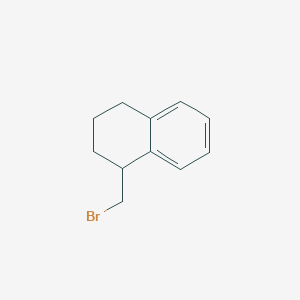
![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)
![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)
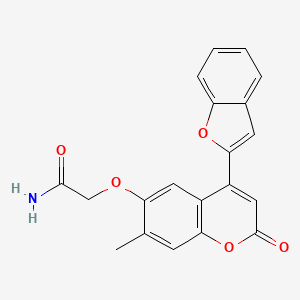
![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)
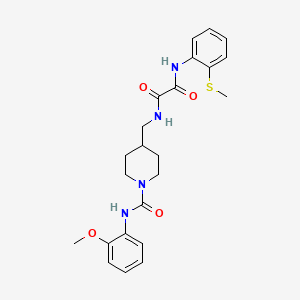
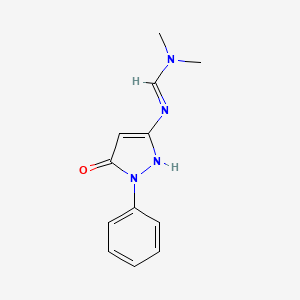
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)